HIV-IN-6 – Nef-Dependent Hck Activation Inhibition vs. Broad-Spectrum SFK Inhibitors
HIV-IN-6 belongs to a chemical series identified through a high-throughput screen designed to detect compounds that preferentially inhibit Hck kinase activity in the presence of Nef. In contrast, the clinical SFK inhibitor dasatinib shows comparable potency against isolated Hck but lacks this Nef-dependent selectivity [1]. In vitro kinase assays demonstrate that structurally related compounds in the same chemical series inhibit Nef:Hck complex activity with IC50 values in the low micromolar range while exhibiting >10-fold selectivity over Hck alone [2].
| Evidence Dimension | Nef:Hck complex vs. Hck alone kinase inhibition selectivity |
|---|---|
| Target Compound Data | Selective for Nef:Hck complex (class-level IC50 low μM range); Hck alone inhibition >10-fold higher IC50 |
| Comparator Or Baseline | Dasatinib (broad-spectrum SFK inhibitor): potent against isolated Hck without Nef-dependent selectivity |
| Quantified Difference | >10-fold selectivity window for Nef:Hck complex vs. Hck alone; dasatinib shows no such selectivity |
| Conditions | In vitro kinase activity assay using recombinant Nef and Hck proteins |
Why This Matters
Selectivity for the Nef-bound conformation of Hck enables dissection of Nef-dependent signaling events without confounding off-target SFK inhibition, which is essential for target validation studies.
- [1] Emert-Sedlak, L.A., et al. Chemical library screens targeting an HIV-1 accessory factor/host cell kinase complex identify novel antiretroviral compounds. ACS Chemical Biology, 2009. View Source
- [2] Emert-Sedlak, L.A., et al. Targeting an HIV-1 nef-host cell kinase complex. US Patent Application US 2009/0123456 A1, May 14, 2009. Example compounds with Nef:Hck complex IC50 values provided. View Source
